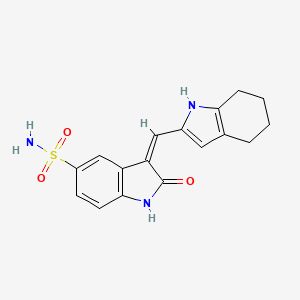

Indolin-2-one deriv. 4c

Description

Properties

Molecular Formula |

C17H17N3O3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(3Z)-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide |

InChI |

InChI=1S/C17H17N3O3S/c18-24(22,23)12-5-6-16-13(9-12)14(17(21)20-16)8-11-7-10-3-1-2-4-15(10)19-11/h5-9,19H,1-4H2,(H,20,21)(H2,18,22,23)/b14-8- |

InChI Key |

FHSRUXRMSRJDQV-ZSOIEALJSA-N |

Isomeric SMILES |

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O |

Synonyms |

2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylene)-2,3-dihydro-1H-indole-5-sulfonic acid amide SU 6657 SU-6657 SU6657 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Indolin-2-one Derivative 4c

Indolin-2-one derivative 4c can be synthesized through various methods, including cyclo-condensation reactions involving isatin derivatives and hydrazine. Recent studies have utilized deep eutectic solvents and ultrasound to enhance yields and efficiency during synthesis, achieving yields of up to 95% for related compounds . The synthesis not only focuses on yield but also on the structural optimization to enhance biological activity.

Biological Activities

Indolin-2-one derivative 4c exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Indolin-2-one derivatives have shown promising anticancer properties. For instance, compound 4c demonstrated potent inhibition against several cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics. In a study assessing various derivatives, compound 4c showed an IC50 value of 2.10 μM against HepG2 liver cancer cells, indicating strong anticancer potential .

Antiviral Activity

Recent research has identified indolin-2-one derivatives as effective inhibitors of HIV-1 replication. Compound 4c was part of a series that exhibited dual inhibitory activity against reverse transcriptase functions, which is crucial for viral replication . The ability to target multiple mechanisms makes these compounds valuable in the development of antiviral therapies.

Anti-inflammatory and Analgesic Properties

Indolin-2-one derivatives have been evaluated for their anti-inflammatory and analgesic activities. Compounds related to 4c were assessed in terms of their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Some derivatives showed significantly lower ulcerogenicity compared to indomethacin, a common NSAID, suggesting a safer profile for long-term use .

Case Studies

Several case studies illustrate the effectiveness of Indolin-2-one derivative 4c in various applications:

Q & A

Q. How can computational approaches predict potential off-target interactions of Indolin-2-one derivative 4c?

- Methodological Answer : Perform pharmacophore modeling (e.g., Schrödinger Phase) to identify structural motifs prone to off-target binding. Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability in binding pockets of non-target kinases. Validate predictions via broad-spectrum kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.